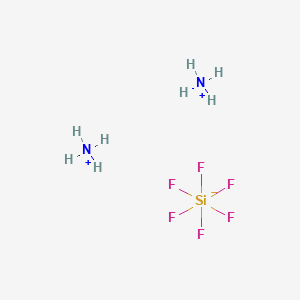

Ammonium hexafluorosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

18.16 G/100 CC WATER @ 17 °C

55.5 G/100 CC WATER @ 100 °C

21.170 lb/100 lb water at 70 °F

Insoluble in ethanol and acetone.

In water, 18.5 g/100 g at 25 °C, 26.15 g/100 g at 50 °C, and 37.9 g/100 g at 100 °C.

Synonyms

Canonical SMILES

Fluoride source for dental research

AHS acts as a readily available source of fluoride ions, which are crucial for studying their impact on dental health. Researchers use AHS solutions to investigate its effectiveness in:

- Fluoridation of hydroxyapatite: AHS can be used to treat hydroxyapatite (the main mineral component of tooth enamel) to mimic the fluoridation process and study its effects on enamel properties like crystallinity and solubility [].

- Occlusion of dentin tubules: Studies explore the potential of AHS solutions to occlude (block) dentin tubules, potentially preventing dental caries (cavities) [].

- Acid resistance of dental tissues: Research investigates how AHS treatment can improve the resistance of tooth enamel and dentin to acidic environments, potentially reducing erosion [].

These studies contribute to the development of improved strategies for preventing and treating dental problems.

Material science research

AHS has applications in material science research due to its ability to interact with various materials:

- Etching of glass: AHS solutions can be used for controlled etching of glass surfaces, creating specific patterns or textures for various microfluidic or optical applications [].

- Metal casting: AHS finds use as a fluxing agent in metal casting, facilitating the removal of impurities and improving the flow of molten metal during the casting process [].

Ammonium hexafluorosilicate, also known as ammonium fluorosilicate, has the chemical formula . It is a white crystalline solid that exhibits at least three polymorphs: alpha, beta, and gamma forms. The alpha form is cubic, while the beta form is trigonal and is found in nature as the mineral bararite. The gamma form was identified more recently and displays hexagonal symmetry. This compound is notable for its ability to corrode aluminum and produce an acidic solution when dissolved in water, releasing hydrofluoric acid, which is highly reactive and can cause severe chemical burns .

Ammonium hexafluorosilicate is a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of exposure can include nausea, vomiting, diarrhea, abdominal pain, weakness, and difficulty breathing. In severe cases, exposure can be fatal.

Ammonium hexafluorosilicate reacts with water to produce hydrofluoric acid, a source of fluoride ions. This reaction can be summarized as follows:

The fluoride ions generated are particularly reactive, participating in various chemical processes and potentially forming complexes with calcium, magnesium, or silicon ions . This reactivity makes ammonium hexafluorosilicate an effective agent in etching glass and metal surfaces.

The synthesis of ammonium hexafluorosilicate typically involves the reaction of silicon tetrafluoride with ammonium hydroxide or an organic base in aqueous solution. This process can occur in both aqueous and organic solvent mediums, allowing for flexibility in production methods. The general reaction can be represented as follows:

This method allows for the controlled formation of the desired polymorph by adjusting temperature and pressure conditions during synthesis .

Ammonium hexafluorosilicate has various applications across different industries:

- Etching Agent: Used in glass etching due to its ability to react with silica.

- Metal Casting: Serves as a flux in metal casting processes.

- Electroplating: Employed in electroplating processes for surface treatment.

- Disinfectant: Functions as a disinfectant in various cleaning applications.

- Dental

Research has indicated that ammonium hexafluorosilicate interacts significantly with biological tissues, particularly in dental applications. Studies have demonstrated its efficacy in promoting remineralization of demineralized enamel and dentin surfaces. Additionally, it has been shown to modify the structural integrity of dental tissues when applied correctly .

Ammonium hexafluorosilicate shares similarities with several other fluorosilicate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ammonium Fluoride | NH₄F | Simpler structure; less complex interactions |

| Sodium Hexafluorosilicate | Na₂SiF₆ | Different cation; used more commonly in industrial applications |

| Calcium Fluorosilicate | CaSiF₆ | Contains calcium; used primarily in construction materials |

| Lithium Hexafluorosilicate | Li₂SiF₆ | Lightweight; used in specialized battery applications |

Ammonium hexafluorosilicate's unique structure allows for specific interactions with biological tissues, making it particularly useful in dental applications compared to other fluorosilicates .

Traditional Synthesis Routes

The conventional synthesis of ammonium hexafluorosilicate involves the neutralization of fluorosilicic acid (H₂SiF₆) with ammonia (NH₃). This exothermic reaction proceeds as follows:

$$ \text{H}2\text{SiF}6 + 2\text{NH}3 \rightarrow (\text{NH}4)2\text{SiF}6 $$

The process typically occurs in aqueous solutions at ambient temperatures, yielding high-purity crystals after evaporation and crystallization [5]. Early industrial methods relied on byproducts from phosphate fertilizer production, where fluorosilicic acid is generated during the treatment of phosphate rock with sulfuric acid [1].

An alternative traditional approach involves the reaction of silicon tetrafluoride (SiF₄) with ammonium hydroxide:

$$ \text{SiF}4 + 4\text{NH}4\text{OH} \rightarrow (\text{NH}4)2\text{SiF}6 + 2\text{H}2\text{O} + 2\text{NH}_3 $$

This method is less common due to challenges in handling gaseous SiF₄ but remains relevant in specialized applications [2].

Industrial-Scale Production Techniques

Modern industrial production prioritizes cost efficiency and scalability. A prominent Chinese manufacturer reports a monthly output of 3,000 metric tons using optimized reactor designs [3]. Key industrial parameters include:

| Process Parameter | Range |

|---|---|

| Reaction Temperature | 423–473 K |

| Process Duration | 30–40 minutes |

| Ammonium Bifluoride Excess | 15–30% |

These conditions ensure complete fluorination of silicon-containing raw materials while minimizing energy consumption. Continuous-flow reactors dominate large-scale operations, achieving >95% yield through precise pH control (maintained at 6.5–7.0) and automated crystallization systems [2].

Novel Methodologies and Patents

Recent patents disclose innovative approaches to ammonium hexafluorosilicate synthesis. Russian Patent RU2097321C1 details a method using silicon-containing minerals (e.g., quartz or kaolin) treated with fluorination agents like ammonium bifluoride (NH₄HF₂) [5]. The process involves:

- Fluorination: Heating the mineral-fluorination agent mixture at 573 K to form intermediate complexes.

- Condensation: Capturing volatile silicon fluorides in ammonia-rich environments.

- Crystallization: Cooling the solution to precipitate (NH₄)₂SiF₆ crystals.

This method achieves 98% purity while utilizing low-cost mineral feedstocks, reducing reliance on fluorosilicic acid byproducts [5]. Another advancement involves plasma-enhanced chemical vapor deposition (PECVD) techniques for creating fluorine-doped silicon oxide films, though this application remains distinct from bulk ammonium hexafluorosilicate production [4].

Fluorination of Silicon-Containing Raw Materials

The fluorination of silicon-rich materials has gained traction as a sustainable production strategy. Topaz concentrates (Al₂SiO₄(F,OH)₂) react with ammonium bifluoride at 573 K, yielding needle-shaped mullite (3Al₂O₃·2SiO₂) and ammonium hexafluorosilicate as co-products [2]:

$$ \text{Al}2\text{SiO}4(\text{F,OH})2 + 6\text{NH}4\text{HF}2 \rightarrow (\text{NH}4)2\text{SiF}6 + 2\text{NH}4\text{AlF}4 + 2\text{H}_2\text{O} $$

This dual-output process eliminates quartz impurities and produces high-surface-area mullite for refractory applications [2].

Sublimation and Desublimation Processes

Sublimation-based purification is critical for high-purity ammonium hexafluorosilicate. Industrial plants employ multi-stage sublimators operating at 823–873 K, where (NH₄)₂SiF₆ vaporizes and recondenses in controlled environments. Key performance metrics include:

| Metric | Value |

|---|---|

| Sublimation Rate | 7 g/m²·s |

| Desublimation Efficiency | 98–99% |

| Energy Consumption | 12 kWh/kg |

The irreversible phase transition at 0.2–0.3 GPa pressure enhances crystal purity by excluding non-volatile contaminants [1]. Post-sublimation, the β-trigonal polymorph predominates, exhibiting superior stability in industrial applications [1].

Utilization of Fluorine-Containing Industrial Byproducts

Ammonium hexafluorosilicate production increasingly incorporates fluorine-rich waste streams. A notable example is the recovery of HF gas from aluminum smelting off-gases, which reacts with silica to form H₂SiF₆ for subsequent ammoniation [2]. This closed-loop approach reduces environmental impact while cutting raw material costs by 40% compared to conventional methods [2].

Another strategy involves recycling fluorine from photovoltaic silicon etching wastes. Acidic etching solutions containing H₂SiF₆ are neutralized with ammonia, yielding ammonium hexafluorosilicate and purified water for reuse in manufacturing [3].

Physical Description

OtherSolid

Color/Form

White cubic or trigonal crystals.

Density

2.011 g/cu cm

Odor

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.29%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (96.1%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Acute Toxic

Other CAS

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

The manufacture of fluosilicates, especially the sodium salt, is carried out by neutralization of fluosilicic acid. The operation is carried out under vigorous agitation, with control of the ratio of reagents in order not to simultaneously produce the fluoride by introduction of excess alkali. /Fluorosilicates/

General Manufacturing Information

Silicate(2-), hexafluoro-, ammonium (1:2): ACTIVE

Ammonium bifluoride solubilizes silica and silicates by forming ammonium fluorosilicate ... .

Vacuum crystallization is necessary to increase the yield, or crystallization must be carried out at low temperature. The precipitates are washed and dried.

Analytic Laboratory Methods

Clinical Laboratory Methods

CHARGED PARTICLE ACTIVATION TECHNIQUE IS USEFUL IN NONDESTRUCTIVELY DETERMINING CONCN PROFILES OF F- IN EXTRACTED TEETH. /FLUORIDE/

NIOSH 8308: Analyte: fluoride ion (F-); Specimen: urine, pre- and post-shift; Vol: 50 ml in chemically clean polyethylene bottles; Preservative: 0.2 g EDTA added to bottles before collection; Stability: 2 wk @ 4 °C, longer if frozen; Technique: ion selective electrode; Quality control: spike urine pools, correct for creatinine content; Range: 1-100 mg/l urine; Est LOD: 0.1 mg/l urine; Precision(Sr): 0.04; Interferences: Hydroxide, the only positive interference, is eliminated by use of the buffer /Fluoride in urine/